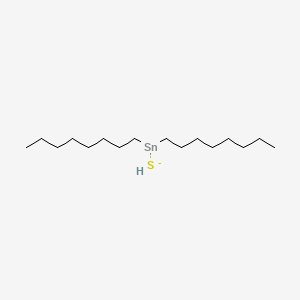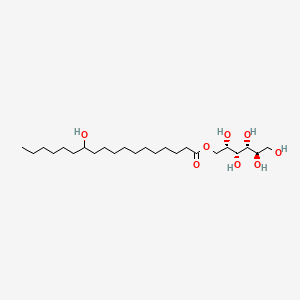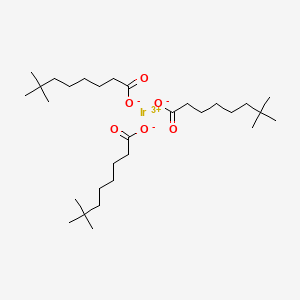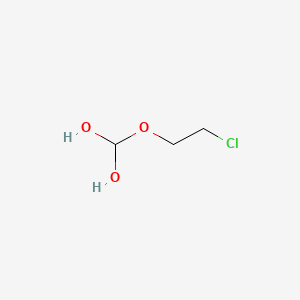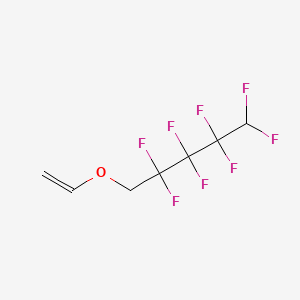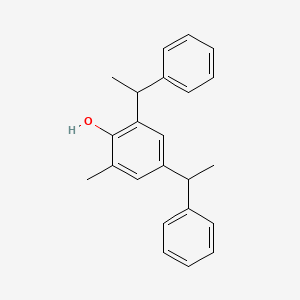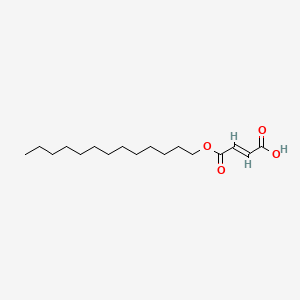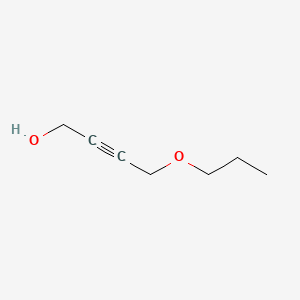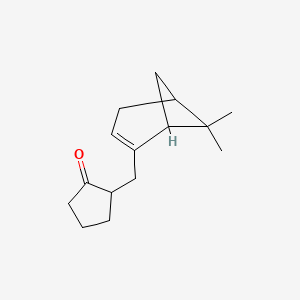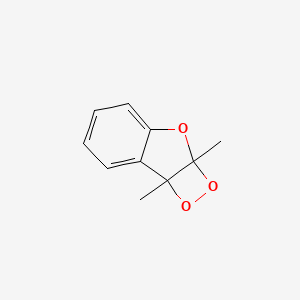
2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran is a complex organic compound characterized by its unique dioxetane and benzofuran structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or derivatives.
Substitution: Substitution reactions can occur at various positions on the benzofuran ring, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a range of substituted benzofuran compounds .
Scientific Research Applications
2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran exerts its effects involves interactions with specific molecular targets and pathways. The dioxetane and benzofuran structures allow it to participate in various chemical reactions, influencing biological processes and pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(Acetyloxy)-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran: This compound has an acetyloxy group, which differentiates it from the parent compound.
4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran: The presence of an acetyl group at the 4-position makes this compound unique.
Uniqueness
2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran is unique due to its specific dioxetane and benzofuran structures, which confer distinct chemical and biological properties. These properties make it valuable for various scientific and industrial applications .
Properties
CAS No. |
33973-15-8 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2a,7b-dimethyldioxeto[3,4-b][1]benzofuran |
InChI |
InChI=1S/C10H10O3/c1-9-7-5-3-4-6-8(7)11-10(9,2)13-12-9/h3-6H,1-2H3 |
InChI Key |
VLBYEJLMIIVJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3=CC=CC=C3OC1(OO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)
